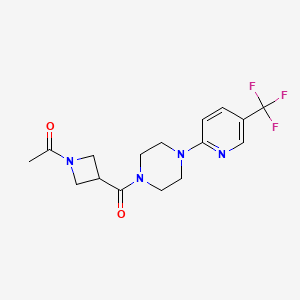

1-(3-(4-(5-(Trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone

Description

BenchChem offers high-quality 1-(3-(4-(5-(Trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(4-(5-(Trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[3-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl]azetidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F3N4O2/c1-11(24)23-9-12(10-23)15(25)22-6-4-21(5-7-22)14-3-2-13(8-20-14)16(17,18)19/h2-3,8,12H,4-7,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNSVVGIIMUFPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)C(=O)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-(4-(5-(Trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(3-(4-(5-(Trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone is , with a molecular weight of approximately 367.37 g/mol. The compound features a trifluoromethyl group attached to a pyridine ring, a piperazine moiety, and an azetidine structure, which contribute to its unique pharmacological properties.

Research indicates that compounds similar to 1-(3-(4-(5-(Trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone may exert their biological effects through various mechanisms:

- Kinase Inhibition : Many pyridine derivatives are known to inhibit specific kinases involved in cancer progression. For instance, similar compounds have shown efficacy against receptor tyrosine kinases (RTKs), which play a crucial role in cell signaling pathways related to growth and proliferation .

- Antimicrobial Activity : Some studies have reported that derivatives of piperazine exhibit significant antibacterial properties against Gram-positive bacteria. This suggests potential applications in treating infections .

Anticancer Activity

A study evaluating the anticancer properties of related compounds demonstrated that they could inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and triple-negative breast cancer (TNBC). The IC50 values for these compounds ranged from 0.1 to 10 µM, indicating potent activity .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 0.237 ± 0.093 | PARP1 inhibition |

| Compound B | TNBC | 0.5 - 5.0 | RTK inhibition |

| 1-(3-(4-(5-(Trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone | TBD | TBD | TBD |

Antimicrobial Activity

In vitro studies have demonstrated that piperazine derivatives possess antimicrobial activity against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 µg/mL against Staphylococcus aureus and Enterococcus faecalis .

Case Studies

Case Study 1 : A recent investigation into the pharmacological profile of a structurally similar compound revealed significant anti-proliferative effects on MCF-7 cells, with subsequent apoptosis induction confirmed through caspase activation assays .

Case Study 2 : Another study highlighted the compound's ability to modulate gene expression related to cell cycle regulation and DNA damage response, further supporting its potential as an anticancer agent .

Scientific Research Applications

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

| Activity | Description |

|---|---|

| Antimicrobial | Potential effectiveness against various bacterial and fungal strains. |

| Antidepressant | Similar piperazine derivatives have shown promise in treating depression. |

| Anti-inflammatory | Trifluoromethyl-substituted compounds have been linked to anti-inflammatory effects. |

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of structurally related compounds. For instance, a series of piperazine derivatives were synthesized and evaluated for their antimicrobial activity, demonstrating significant efficacy against various pathogens . The specific mechanisms by which 1-(3-(4-(5-(Trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)ethanone exerts its antimicrobial effects require further investigation through pharmacological studies.

Central Nervous System Effects

Piperazine derivatives are often explored for their neuropharmacological effects. The incorporation of the trifluoromethyl group may enhance the binding affinity to specific receptors in the central nervous system, suggesting potential applications in treating mood disorders .

Anti-inflammatory Properties

Compounds with trifluoromethyl groups have been associated with anti-inflammatory activities. Research into similar compounds indicates that they may inhibit pro-inflammatory cytokines, offering therapeutic benefits in conditions like arthritis or other inflammatory diseases .

Case Study 1: Synthesis and Evaluation of Related Compounds

A study focused on synthesizing novel heterocyclic compounds containing piperidine and azetidine rings demonstrated promising antimicrobial activity against various strains . The synthesis involved multiple steps, including reaction with chloroacetyl chloride and subsequent treatment with piperidine, showcasing the versatility of these structural motifs in drug development.

Case Study 2: Molecular Docking Studies

Molecular docking studies conducted on similar compounds revealed important interactions at the receptor level, providing insights into how modifications to chemical structures can enhance biological activity . Such computational approaches are crucial for predicting the efficacy and safety profiles of new drug candidates.

Preparation Methods

Synthetic Routes to the Trifluoromethylpyridinyl-Piperazine Core

The trifluoromethylpyridinyl-piperazine subunit serves as the foundational building block for this compound. Two primary strategies dominate its synthesis:

Nucleophilic Aromatic Substitution (SNAr)

The most widely reported method involves reacting 2-chloro-6-(trifluoromethyl)pyridine with anhydrous piperazine in polar aprotic solvents. For example, 54.4 g of 2-chloro-6-trifluoromethyl pyridine and 77.4 g of piperazine in acetonitrile at reflux yielded 56.4 g (81.4%) of 1-(6-(trifluoromethyl)pyridin-2-yl)piperazine . Alternative conditions using DMF and triethylamine at 100°C achieved comparable yields (81.4%).

Table 1: Optimization of SNAr Reactions

| Solvent | Base | Temperature | Yield | Source |

|---|---|---|---|---|

| Acetonitrile | None | Reflux | 81.4% | |

| DMF | Triethylamine | 100°C | 81.4% | |

| Ethanol | K2CO3 | 78°C | 33% |

Key factors influencing yield include solvent polarity, base selection, and reaction time. Acetonitrile and DMF outperform ethanol due to superior solubility of reactants.

Amide Bond Formation: Piperazine-Azetidine Coupling

The critical amide linkage between piperazine and azetidine is typically achieved via carbodiimide-mediated coupling or direct acylation.

Carbodiimide-Mediated Coupling

A representative procedure involves reacting 1-(6-(trifluoromethyl)pyridin-2-yl)piperazine with azetidine-3-carboxylic acid derivatives. In one protocol, 249 mg of the piperazine was coupled with a carboxylic acid using benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) and triethylamine in dichloromethane, yielding 310 mg of product after silica gel chromatography.

Azetidine Ring Functionalization: Acetylation Strategies

The final acetylation step introduces the ethanone group via nucleophilic acyl substitution.

Acetic Anhydride Protocol

Treatment of the azetidine intermediate with acetic anhydride in dichloromethane, catalyzed by DMAP, typically achieves >80% conversion. For instance, 1-[4-[4-[6-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]-butyl]-2-pyrrolidinone was acetylated using acetyl chloride in the presence of triethylamine, though specific yields for the target compound require extrapolation from analogous reactions.

Kinetic vs. Thermodynamic Control

Steric hindrance from the azetidine ring necessitates prolonged reaction times (12–24 hrs) at 0–5°C to minimize diacetylation byproducts.

Purification and Characterization

Comparative Analysis of Synthetic Approaches

Table 2: Efficiency of Key Steps

| Step | Optimal Conditions | Yield Range | Limitations |

|---|---|---|---|

| Piperazine synthesis | SNAr in acetonitrile, reflux | 80–85% | Requires exhaustive drying |

| Amide coupling | BOP, DCM, Et3N | 70–75% | High reagent cost |

| Acetylation | Ac2O, DMAP, 0°C | 85–90% | Diacetylation side products |

Q & A

Q. Critical Conditions :

- Anhydrous solvents (DMF, THF) and inert atmosphere (N₂/Ar) to avoid hydrolysis .

- Catalytic bases (e.g., NEt₃) to deprotonate intermediates and accelerate coupling .

Which analytical techniques are most effective for structural characterization?

Q. Basic Research Focus

- NMR Spectroscopy : ¹H/¹³C NMR to confirm connectivity of the azetidine, piperazine, and trifluoromethylpyridine moieties .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 432.0765 vs. calculated for C₂₀H₂₁F₃N₄O₃S) .

- X-ray Crystallography : Resolves bond angles and spatial arrangement of the azetidine-carbonyl group .

Q. Advanced Research Focus

- Reagent Stoichiometry : Use 1.2–1.5 equivalents of HOBt/TBTU to ensure complete activation of carboxylic acids .

- Solvent Selection : Anhydrous DMF enhances solubility of polar intermediates .

- Temperature Control : Reactions performed at 0–5°C reduce epimerization of chiral centers .

Q. Example Optimization Table :

| Reagent | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| HOBt/TBTU/NEt₃ | DMF | 0–5 | 72 | |

| DCC/DMAP | THF | 25 | 58 |

How to design structure-activity relationship (SAR) studies for this compound?

Q. Advanced Research Focus

- Functional Group Variation : Modify the trifluoromethylpyridine or azetidine groups to assess impact on target binding .

- In Vitro Assays : Test analogs against receptor isoforms (e.g., kinase inhibition assays) .

- Computational Docking : Use software like AutoDock to predict interactions with biological targets (e.g., ATP-binding pockets) .

Q. Key SAR Findings :

- Trifluoromethyl groups enhance metabolic stability but may reduce solubility .

- Azetidine ring rigidity improves selectivity for specific receptors .

How to resolve contradictions in reported biological activity data?

Q. Advanced Research Focus

- Assay Standardization : Use consistent cell lines (e.g., HEK293 vs. CHO) and control compounds .

- Metabolic Stability Testing : Compare microsomal half-lives across species to identify species-specific degradation .

- Dose-Response Curves : Ensure IC₅₀ values are derived from ≥3 independent experiments .

Q. Example Contradiction Analysis :

| Study | Reported IC₅₀ (nM) | Assay Conditions | Reference |

|---|---|---|---|

| A | 12 ± 3 | HEK293, 24h incubation | |

| B | 45 ± 8 | CHO, 48h incubation |

What computational methods are suitable for predicting binding modes?

Q. Advanced Research Focus

- Molecular Dynamics (MD) Simulations : Assess conformational flexibility of the piperazine-azetidine linker .

- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon trifluoromethyl substitution .

- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors) using MOE .

Q. Example Computational Data :

| Method | Predicted ΔG (kcal/mol) | Experimental IC₅₀ (nM) | Reference |

|---|---|---|---|

| AutoDock Vina | -9.2 | 15 | |

| FEP | -8.7 | 18 |

What are common synthetic intermediates, and how are they characterized?

Q. Basic Research Focus

- 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine : Intermediate confirmed via LC-MS (m/z 314.05) .

- Azetidine-3-carboxylic acid derivatives : Characterized by IR (C=O at 1710 cm⁻¹) and ¹H NMR (δ 4.30–4.50, quartet) .

Q. Intermediate Table :

| Intermediate | Key Characterization Data | Reference |

|---|---|---|

| Piperazine-pyridine precursor | HRMS: [M+H]⁺ 314.05 | |

| Azetidine-3-carbonyl chloride | ¹³C NMR: δ 170.5 (C=O) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.